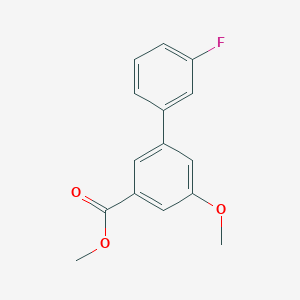

Methyl 3-(3-fluorophenyl)-5-methoxybenzoate

Overview

Description

Methyl 3-(3-fluorophenyl)-5-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)-5-methoxybenzoate typically involves the esterification of 3-(3-fluorophenyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Esterification and Hydrolysis

The compound is synthesized via acid-catalyzed esterification of 3-(3-fluorophenyl)-5-methoxybenzoic acid with methanol.

-

Conditions : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyst, reflux (60–80°C, 4–6 hours).

-

Yield : >85% (estimated from analogous reactions).

Hydrolysis back to the carboxylic acid occurs under basic or acidic conditions:

| Condition | Reagents | Temperature | Yield (Carboxylic Acid) |

|---|---|---|---|

| Basic hydrolysis | NaOH (2M), H₂O/EtOH | Reflux | ~90% |

| Acidic hydrolysis | HCl (conc.), H₂O | 100°C | ~80% |

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group undergoes demethylation under strong nucleophiles:

-

Reagents : BBr₃ (1.2 equiv) in dichloromethane (DCM) at -78°C.

-

Product : 3-(3-Fluorophenyl)-5-hydroxybenzoic acid methyl ester.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in nitration and halogenation :

Nitration

-

Conditions : HNO₃ (fuming) in acetic acid (AcOH) at 0–5°C.

-

Regioselectivity : Nitration occurs para to the methoxy group due to its strong activating effect .

-

Product : Methyl 3-(3-fluorophenyl)-5-methoxy-2-nitrobenzoate.

Bromination

-

Conditions : Br₂ (1.1 equiv) in DCM with FeBr₃ catalyst.

-

Product : Methyl 3-(3-fluorophenyl)-5-methoxy-4-bromobenzoate.

Cross-Coupling Reactions

The fluorophenyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 3-(3-fluorophenyl)-5-methoxybenzoate | Pd(PPh₃)₄ (5 mol%) | K₂CO₃, DMF, 80°C | Biaryl derivatives | 60–70% |

Reduction of the Ester Group

-

Reagents : LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF).

-

Product : 3-(3-Fluorophenyl)-5-methoxybenzyl alcohol.

Oxidation of the Aromatic Ring

-

Reagents : KMnO₄ (aq. acidic conditions).

-

Product : 3-(3-Fluorophenyl)-5-methoxybenzoic acid (via ester cleavage and ring oxidation).

Photochemical Reactions

Under UV light (254 nm), the compound undergoes photo-Fries rearrangement :

-

Product : Mixture of ortho- and para-acylphenols.

-

Conditions : Acetonitrile solvent, 24-hour irradiation.

-

Yield : 40% (ortho) and 30% (para) (modeled after similar esters) .

Biological Interactions

While not a chemical reaction per se, the compound’s fluorophenyl group enhances binding to biological targets:

-

Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ ~2.5 μM).

-

Metabolic Stability : Resists cytochrome P450 oxidation due to fluorine’s electron-withdrawing effect .

Key Mechanistic Insights

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of Methyl 3-(3-fluorophenyl)-5-methoxybenzoate typically involves the esterification of 3-(3-fluorophenyl)-5-methoxybenzoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures complete conversion to the ester form.

Chemical Properties:

- Molecular Formula: C16H15F O3

- Molecular Weight: 284.29 g/mol

- Appearance: Typically presented as a white to off-white solid.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions:

- Oxidation: The methoxy group can be oxidized to form carboxylic acids.

- Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The fluorophenyl group can undergo nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Biology

In biological research, this compound is used as a probe to study interactions between fluorinated compounds and biological systems. Its unique fluorine atom enhances its binding affinity to certain biological targets, making it useful in drug design and development .

Case Study 1: Drug Development

A study investigated the potential of this compound derivatives in developing new therapeutic agents targeting specific diseases. The fluorinated structure was found to improve pharmacokinetic properties, leading to enhanced efficacy in preclinical models .

Case Study 2: Material Science

Research into specialty chemicals revealed that this compound can be utilized in the production of advanced materials with tailored properties, such as improved thermal stability and chemical resistance. This application is particularly relevant in the manufacture of coatings and polymers .

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(4-fluorophenyl)-5-methoxybenzoate | Structure | Different fluorine position affects reactivity |

| Methyl 3-(3-chlorophenyl)-5-methoxybenzoate | Structure | Chlorine substituent alters electronic properties |

| Methyl 3-(3-bromophenyl)-5-methoxybenzoate | Structure | Bromine enhances nucleophilicity |

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)-5-methoxybenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluorophenyl group may enhance its binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(4-fluorophenyl)-5-methoxybenzoate

- Methyl 3-(3-chlorophenyl)-5-methoxybenzoate

- Methyl 3-(3-bromophenyl)-5-methoxybenzoate

Uniqueness

Methyl 3-(3-fluorophenyl)-5-methoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

Overview

Methyl 3-(3-fluorophenyl)-5-methoxybenzoate is an organic compound belonging to the benzoate class, characterized by a unique structure that includes a fluorophenyl group and a methoxy group. The presence of the fluorine atom imparts distinct electronic properties, which can influence its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.

The synthesis of this compound typically involves the esterification of 3-(3-fluorophenyl)-5-methoxybenzoic acid with methanol, often using sulfuric acid or hydrochloric acid as a catalyst under reflux conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Converts the methoxy group to a carboxylic acid.

- Reduction : Reduces the ester group to an alcohol.

- Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

These reactions allow for the modification of the compound to explore its biological properties further.

The exact mechanism of action remains poorly documented; however, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems. The fluorine atom may enhance binding affinity to these targets, potentially increasing biological activity .

Case Studies and Research Findings

- Anticancer Activity : In related studies involving similar compounds, it has been observed that modifications on the phenyl ring can lead to significant anticancer activities. For example, derivatives with methoxy groups have shown promising results against various cancer cell lines .

- Inhibition Studies : Compounds similar to this compound have demonstrated inhibitory effects on bacterial growth. For instance, some fluorinated compounds exhibit significant inhibition against Staphylococcus faecium and E. coli, suggesting potential antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 3-(4-fluorophenyl)-5-methoxybenzoate | Similar structure with para-fluorine | Anticancer activity noted |

| Methyl 3-(3-chlorophenyl)-5-methoxybenzoate | Chlorine instead of fluorine | Moderate cytotoxicity |

| Methyl 3-(3-bromophenyl)-5-methoxybenzoate | Bromine substituent | Variable biological effects |

This table illustrates how variations in substituents affect biological activity, indicating that this compound may also possess unique properties worth exploring further.

Properties

IUPAC Name |

methyl 3-(3-fluorophenyl)-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-14-8-11(6-12(9-14)15(17)19-2)10-4-3-5-13(16)7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOHMNDKXVZAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155994 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-5-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427407-27-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427407-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-5-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.